(+)-Isopiperitenone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(6S)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-7(2)9-5-4-8(3)6-10(9)11/h6,9H,1,4-5H2,2-3H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEZLYIWMVRUIKT-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(CC1)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)[C@@H](CC1)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biosynthesis and Metabolic Pathways of + Isopiperitenone
Monoterpenoid Biosynthesis in Mentha Species
The essential oil of peppermint (Mentha × piperita) is renowned for its high concentration of p-menthane (B155814) monoterpenes, which are synthesized and stored in specialized structures on the leaf surface known as peltate glandular trichomes. pnas.org The biosynthesis of these compounds, including (+)-isopiperitenone, is a highly regulated and compartmentalized process.
Early Steps: From Geranyl Diphosphate (B83284) to Limonene (B3431351)
The journey to this compound begins with the universal precursor for all monoterpenes, geranyl diphosphate (GPP). nih.gov In peppermint, the biosynthesis of monoterpene precursors occurs exclusively through the mevalonate-independent pathway located in the leucoplasts of secretory cells. pnas.org The first committed step in the p-menthane pathway is the cyclization of GPP to form (–)-limonene. pnas.orgnih.gov This crucial reaction is catalyzed by the enzyme (–)-limonene synthase. pnas.org
Following its synthesis in the leucoplasts, (–)-limonene is transported to the endoplasmic reticulum. pnas.org Here, it undergoes a hydroxylation reaction at the C3 position, a process mediated by the cytochrome P450 enzyme (–)-limonene-3-hydroxylase, to yield (–)-trans-isopiperitenol. pnas.orgnih.gov
Enzymatic Conversion of (–)-trans-Isopiperitenol to this compound
The transformation of (–)-trans-isopiperitenol to this compound is a key oxidative step. This reaction is catalyzed by the NAD⁺-dependent enzyme (–)-trans-isopiperitenol dehydrogenase (IPD). nih.govnih.gov This dehydrogenase facilitates the oxidation of the hydroxyl group on (–)-trans-isopiperitenol to a ketone, forming (–)-isopiperitenone. nih.gov Subsequent enzymatic activity is responsible for the isomerization to the (+)-enantiomer. Soluble enzyme preparations from peppermint leaves have been shown to catalyze the oxidation of isopiperitenol (B1207519) to isopiperitenone (B1196671). pnas.org
Subsequent Transformations to Menthol (B31143) and Related Monoterpenes
Once formed, (–)-isopiperitenone serves as a branch-point intermediate in the biosynthesis of other p-menthane monoterpenes. researchgate.net It is reduced by (–)-isopiperitenone reductase to (+)-cis-isopulegone. nih.govacs.org This is followed by isomerization to (+)-pulegone by (+)-cis-isopulegone isomerase. nih.gov
(+)-Pulegone is then further reduced by pulegone (B1678340) reductase to produce both (–)-menthone and (+)-isomenthone. pnas.org These ketones are the final precursors to the various stereoisomers of menthol, which are formed through the action of menthone reductases. nih.gov A side reaction can also occur where (+)-pulegone is converted to (+)-menthofuran by (+)-menthofuran synthase. pnas.org
Table 1: Key Enzymes in the Biosynthesis of this compound and its Derivatives in Mentha species
| Enzyme | Abbreviation | Function |
| (–)-Limonene synthase | LS | Catalyzes the cyclization of geranyl diphosphate to (–)-limonene. pnas.org |
| (–)-Limonene-3-hydroxylase | L3OH | Hydroxylates (–)-limonene to (–)-trans-isopiperitenol. pnas.orgnih.gov |
| (–)-trans-Isopiperitenol dehydrogenase | IPD | Oxidizes (–)-trans-isopiperitenol to (–)-isopiperitenone. nih.govnih.gov |
| (–)-Isopiperitenone reductase | IPR | Reduces (–)-isopiperitenone to (+)-cis-isopulegone. nih.govacs.org |
| (+)-cis-Isopulegone isomerase | IPGI | Isomerizes (+)-cis-isopulegone to (+)-pulegone. nih.gov |
| (+)-Pulegone reductase | PR | Reduces (+)-pulegone to (–)-menthone and (+)-isomenthone. pnas.org |
| (–)-Menthone reductase | MMR | Reduces (–)-menthone to (–)-menthol. nih.gov |
Subcellular Compartmentation of Biosynthetic Enzymes
The biosynthesis of monoterpenes in peppermint is a prime example of metabolic channeling, with different steps of the pathway localized to distinct subcellular compartments within the secretory cells of the glandular trichomes. pnas.orgoup.com This spatial separation necessitates the transport of intermediates across various organelles.
The initial steps, including the formation of GPP and its cyclization to (–)-limonene, occur in the leucoplasts. pnas.orgoup.com The subsequent hydroxylation of limonene takes place in the endoplasmic reticulum. pnas.orgoup.com The oxidation of (–)-trans-isopiperitenol to (–)-isopiperitenone is localized to the mitochondria. pnas.orgoup.com Finally, the reduction of isopiperitenone and the subsequent transformations leading to menthol occur in the cytosol. pnas.org This intricate organization highlights the complexity of monoterpene biosynthesis in Mentha species. oup.com
Table 2: Subcellular Localization of Enzymes in Mentha Monoterpene Biosynthesis
| Enzyme | Subcellular Location |
| Geranyl diphosphate synthase | Leucoplasts pnas.orgoup.com |
| (–)-Limonene synthase | Leucoplasts pnas.org |
| (–)-Limonene-3-hydroxylase | Endoplasmic Reticulum pnas.orgoup.com |
| (–)-trans-Isopiperitenol dehydrogenase | Mitochondria pnas.orgoup.com |
| (+)-Pulegone reductase | Cytosol pnas.orgnih.gov |
Biosynthesis in Other Plant Species
While Mentha species are the most studied for this compound biosynthesis, related pathways exist in other plants.
Pathways in Perilla Species
In Perilla frutescens, a plant known for its diverse chemotypes of essential oils, the biosynthesis of monoterpenes also proceeds through key intermediates like limonene and isopiperitenone. maxapress.comnih.gov The initial steps involving the formation of limonene from GPP are similar to those in Mentha. jst.go.jp However, there are notable differences in the subsequent enzymatic steps.
In piperitenone-type Perilla, two isoforms of isopiperitenol dehydrogenase (ISPD) have been identified, ISPD1 and ISPD2. jst.go.jpkyoto-u.ac.jp Both enzymes can oxidize isopiperitenol to isopiperitenone. jst.go.jpkyoto-u.ac.jp Interestingly, while ISPD1 can utilize both cis- and trans-isomers of (–)-isopiperitenol, ISPD2 is specific for the cis-isomer. jst.go.jpkyoto-u.ac.jp Studies have shown that ISPD2 is the relevant enzyme for piperitenone (B1678436) biosynthesis in this Perilla chemotype, suggesting that (–)-cis-isopiperitenol is the intermediate, in contrast to the trans-isomer used in peppermint. jst.go.jpkyoto-u.ac.jp
Regulation of Biosynthesis
The biosynthesis of monoterpenoids like this compound is a tightly regulated process, controlled at multiple levels, including transcriptional and post-transcriptional regulation, and influenced by external stimuli such as elicitors.
Transcriptional and Post-transcriptional Regulation of Monoterpenoid Pathways
The production of monoterpenoids is largely controlled at the level of gene transcription. peerj.com This involves the coordinated expression of genes encoding the biosynthetic enzymes. This regulation is primarily orchestrated by transcription factors (TFs), which are proteins that bind to specific DNA sequences in the promoter regions of target genes, thereby activating or repressing their transcription. universiteitleiden.nlnih.gov
Several families of transcription factors are known to be involved in regulating terpenoid biosynthesis, including AP2/ERF, bHLH, MYB, WRKY, NAC, and bZIP families. peerj.commdpi.com For instance, in Mentha species, WRKY TFs are thought to play a significant role in the transcriptional regulation of secondary metabolism in response to jasmonate signaling. peerj.com Conversely, some TFs, such as MsMYB in Mentha, can act as negative regulators, suppressing the biosynthesis of monoterpenes. peerj.comresearchgate.net
Post-transcriptional regulation adds another layer of control over gene expression, occurring after the initial transcription of a gene into messenger RNA (mRNA). wikipedia.org This level of regulation governs the stability, processing, and translation of mRNA transcripts. wikipedia.org Mechanisms such as alternative splicing, mRNA capping, polyadenylation, and RNA editing can all influence the final amount and type of protein produced from a single gene. wikipedia.org In the context of monoterpenoid biosynthesis, post-transcriptional mechanisms can fine-tune the levels of key enzymes, ensuring that their production is coordinated with the metabolic needs of the plant and in response to environmental cues. nih.gov For example, studies in Catharanthus roseus have shown the existence of post-transcriptional controls that regulate the levels of enzymes in the MEP pathway. nih.gov
| Regulatory Level | Key Mechanisms | Involved Molecules | Function in Monoterpenoid Biosynthesis |
| Transcriptional | Activation/repression of gene transcription | Transcription Factors (e.g., AP2/ERF, bHLH, MYB, WRKY) | Control the expression of genes encoding biosynthetic enzymes. |
| Post-transcriptional | mRNA processing (splicing, capping, polyadenylation), mRNA stability, RNA editing | mRNA, RNA binding proteins, microRNAs | Fine-tunes the amount and type of enzyme produced from transcribed genes. |
Influence of Elicitors on Biosynthesis (e.g., Methyl Jasmonate)
Elicitors are signaling molecules that can induce or enhance the production of secondary metabolites in plants, often as part of a defense response. Methyl jasmonate (MeJA), a derivative of jasmonic acid, is a well-known elicitor that plays a crucial role in regulating the biosynthesis of a wide range of plant secondary metabolites, including monoterpenoids. mdpi.commdpi.com
When plants are treated with MeJA, it triggers a signaling cascade that leads to the upregulation of genes involved in specific metabolic pathways. In the context of this compound biosynthesis, MeJA has been shown to increase the expression of genes encoding key enzymes in the monoterpene pathway. For example, studies in Mentha species have demonstrated that MeJA treatment can enhance the biosynthesis of essential oils by up-regulating the expression of enzymes such as limonene synthase and isopiperitenone reductase. mdpi.comresearchgate.net
The application of MeJA can lead to significant increases in the accumulation of various monoterpenes. In Schizonepeta tenuifolia, treatment with MeJA resulted in increased levels of (+)-limonene and (+)-menthone. researchgate.net Transcriptome analysis of MeJA-treated plants has revealed the upregulation of numerous genes in the monoterpenoid biosynthesis pathway, including those for terpene synthases and reductases. mdpi.commdpi.com This response is often mediated by the activation of specific transcription factors that are responsive to jasmonate signaling. mdpi.com For instance, the induction of a cytochrome P450 enzyme involved in the biotransformation of isopiperitenone in Mentha piperita cell cultures was found to be mediated by jasmonic acid. nih.gov
| Elicitor | Plant Species | Observed Effect on Monoterpenoid Biosynthesis | Key Enzymes/Genes Upregulated |
| Methyl Jasmonate (MeJA) | Mentha x piperita | Enhanced essential oil biosynthesis. | Geranyl diphosphate synthase, Isopiperitenone reductase, Limonene synthase. researchgate.net |
| Methyl Jasmonate (MeJA) | Mentha canadensis | Upregulation of genes in the monoterpenoid biosynthesis pathway. | Terpene synthases, (-)-isopiperitenone (B1197589) reductase, Menthol dehydrogenase. mdpi.com |
| Methyl Jasmonate (MeJA) | Schizonepeta tenuifolia | Increased accumulation of (+)-limonene and (+)-menthone. | Terpene synthases. mdpi.comresearchgate.net |
| Jasmonic Acid | Mentha piperita (cell culture) | Induction of isopiperitenone biotransformation. | Cytochrome P450. nih.gov |
Enzymology of + Isopiperitenone Transformations
Isopiperitenol (B1207519) Dehydrogenase (IPD)
Isopiperitenol Dehydrogenase (IPD) is a critical enzyme in the biosynthetic pathway of p-menthane (B155814) monoterpenes, catalyzing the conversion of isopiperitenol to isopiperitenone (B1196671). This enzyme has been identified and characterized in various plant species, including those of the Mentha (mint) and Perilla genera. jst.go.jpnih.gov
Catalytic Role in the Oxidation of Isopiperitenol
The primary catalytic function of Isopiperitenol Dehydrogenase (IPD) is the oxidation of an α,β-unsaturated alcohol, isopiperitenol, to its corresponding ketone, isopiperitenone. nih.gov This reaction is a pivotal step in the biosynthesis of various monoterpenes. jst.go.jpoup.com In peppermint (Mentha x piperita), for instance, IPD oxidizes (-)-trans-isopiperitenol (B1216475) to (-)-isopiperitenone (B1197589). nih.govnih.gov Similarly, in certain species of Perilla, IPD enzymes are responsible for oxidizing isopiperitenol to produce piperitenone (B1678436). kyoto-u.ac.jpnih.gov
The reaction is a dehydrogenation, requiring a cofactor to accept the hydrogen atoms removed from the isopiperitenol substrate. jst.go.jpnih.gov Studies have shown that different isoforms of IPD can exist within the same plant, sometimes exhibiting different substrate specificities and reaction kinetics. kyoto-u.ac.jpresearchgate.net For example, in Perilla, two types of IPD, named ISPD1 and ISPD2, have been isolated. Both enzymes catalyze the oxidation of isopiperitenol to (-)-isopiperitenone. jst.go.jpkyoto-u.ac.jpresearchgate.net While ISPD1 can utilize both cis- and trans-isopiperitenol as substrates, ISPD2 is specific for the cis-isomer. kyoto-u.ac.jpnih.govresearchgate.net
Interestingly, some IPD enzymes have been shown to catalyze the reverse reaction, the reduction of isopiperitenone, although this is generally not their primary physiological role. jst.go.jpresearchgate.net The direction of the reaction is influenced by the cellular environment, including the availability of cofactors. researchgate.net
Enzyme Characteristics: Cofactor Dependence (NAD+), Molecular Weight, Optimal pH and Temperature
The functionality of Isopiperitenol Dehydrogenase is dependent on specific biochemical and physical parameters.
Cofactor Dependence: IPD exhibits a strong preference for the oxidized form of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) as a cofactor for the oxidation of isopiperitenol. jst.go.jpnih.govresearchgate.net While the enzyme can utilize NADP+, its affinity for NAD+ is significantly higher. nih.gov The requirement for NAD+ is absolute for the catalytic activity of the enzyme. nih.gov The reverse reaction, the reduction of isopiperitenone, would correspondingly require the reduced form, NADH. nih.gov
Molecular Weight: The molecular weight of IPD has been determined through molecular cloning and analysis of the encoded protein. The cDNA for IPD from peppermint encodes a protein of 265 amino acids with a calculated molecular mass of 27,191 Daltons (27.191 kDa). nih.govnih.gov Another study on peppermint IPD reported an operationally soluble 27-kD protein. nih.gov In Perilla, two isolated IPD enzymes, ISPD1 and ISPD2, consist of 275 and 277 amino acids, respectively, which would correspond to similar molecular weights. jst.go.jp
Optimal pH and Temperature: The catalytic activity of IPD is influenced by pH and temperature. The recombinant IPD from peppermint shows an optimal pH of 10.0, which is similar to that reported for the native enzyme from peppermint leaves (pH 10.5). nih.govnih.gov The enzyme exhibits a broad temperature optimum around 40°C for both the forward (oxidation) and reverse (reduction) reactions. oup.com
Table 1: Characteristics of Isopiperitenol Dehydrogenase (IPD)
| Characteristic | Description | Source(s) |
|---|---|---|
| Cofactor Dependence | Primarily NAD+ for oxidation | jst.go.jpnih.govresearchgate.net |
| Molecular Weight | ~27 kDa | nih.govnih.govnih.gov |
| Optimal pH | ~10.0 - 10.5 | nih.govnih.gov |
| Optimal Temperature | ~40°C | oup.com |
Substrate Specificity and Stereoselectivity for Isopiperitenol Diastereomers
Isopiperitenol Dehydrogenase exhibits notable substrate specificity and stereoselectivity, particularly concerning the diastereomers of isopiperitenol.
In peppermint, the dehydrogenase specifically utilizes (-)-trans-isopiperitenol for oxidation to (-)-isopiperitenone. nih.gov The enzyme also shows activity with (-)-cis-isopiperitenol, but not with other related compounds like (-)-cis-carveol, (-)-menthol, or (+)-isomenthol. nih.gov
Studies on Perilla have revealed different isoforms of IPD with distinct stereoselectivities. jst.go.jpnih.govresearchgate.net ISPD1 from Perilla can oxidize both (-)-cis- and (-)-trans-isopiperitenol to (-)-isopiperitenone. jst.go.jpkyoto-u.ac.jpresearchgate.net In contrast, ISPD2 is specific for the (-)-cis-isomer of isopiperitenol and does not act on the trans-isomer. kyoto-u.ac.jpnih.govresearchgate.net This specificity suggests that ISPD2 is the primary enzyme involved in the biosynthesis of piperitenone in piperitenone-type Perilla, which proceeds via (-)-cis-isopiperitenol. kyoto-u.ac.jpnih.gov One isoform of Perilla citriodora IPD (PcPKISPD1) accepts both (-)-isopiperitenol diastereomers, while another (PcPTISPD2) is specific for the conversion of (-)-cis-isopiperitenol. researchgate.net
The ability of some IPD enzymes to act on both isopiperitenol and carveol (B46549) isomers has also been noted, with the full-length dehydrogenases from peppermint and spearmint being capable of utilizing both (-)-trans-isopiperitenol and (-)-trans-carveol (B1215196). nih.govnih.gov
Molecular Cloning and Heterologous Expression of IPD Genes
The genes encoding Isopiperitenol Dehydrogenase have been successfully cloned and expressed in heterologous systems, which has been instrumental in characterizing the enzyme.
A full-length cDNA encoding (-)-trans-isopiperitenol dehydrogenase (ISPD) was first isolated from a peppermint oil gland secretory cell cDNA library. nih.govnih.gov This cDNA contains an open reading frame of 795 base pairs. nih.govnih.gov The cloning was facilitated by screening for redox-type enzymes and functional expression in Escherichia coli. nih.gov
Similarly, in Perilla, two types of cDNAs for IPD, designated ISPD1 and ISPD2, were cloned from different strains. jst.go.jpresearchgate.net The ISPD1 cDNA (PcPK-ISPD1) consists of 825 nucleotides, while the ISPD2 cDNAs (PcPK-ISPD2, PfPT-ISPD2, and PcPT-ISPD2) are composed of 831 nucleotides. jst.go.jp These cDNAs were also expressed in E. coli to produce the recombinant enzymes for functional analysis. jst.go.jpkyoto-u.ac.jp The heterologous expression in E. coli allowed for the production of sufficient quantities of the enzyme for detailed kinetic and substrate specificity studies. jst.go.jpnih.gov
The sequence analysis of these cloned genes has placed IPD in the short-chain dehydrogenase/reductase (SDR) superfamily. nih.govnih.gov
Isopiperitenone Reductase (IPR)
Isopiperitenone Reductase (IPR) is another key enzyme in the monoterpene biosynthetic pathway, acting on the product of the IPD-catalyzed reaction, (+)-isopiperitenone.
Catalytic Role in the Reduction of this compound to (+)-cis-Isopulegone
The primary catalytic function of Isopiperitenone Reductase (IPR) is the reduction of the endocyclic double bond of (-)-isopiperitenone to produce (+)-cis-isopulegone. nih.govacs.org This reaction is a crucial step in the biosynthesis of (-)-menthol in peppermint. nih.gov The reduction is stereospecific, yielding the (+)-cis isomer of isopulegone. acs.orgebi.ac.uk
IPR is an "ene" reductase, meaning it specifically reduces a carbon-carbon double bond that is conjugated to a carbonyl group (an α,β-unsaturated ketone). nih.gov The reaction is NADPH-dependent, utilizing NADPH as the source of reducing equivalents. ebi.ac.uknih.gov The enzyme catalyzes the transfer of a hydride from NADPH to the double bond of isopiperitenone. nih.gov
The cDNA for (-)-isopiperitenone reductase has been isolated from peppermint and has an open reading frame of 942 nucleotides, encoding a protein of 314 residues with a calculated molecular weight of 34,409 Daltons. nih.gov The recombinant enzyme exhibits an optimal pH of 5.5. nih.gov
Table 2: Summary of Isopiperitenone Reductase (IPR) Catalysis
| Substrate | Product | Cofactor | Optimal pH | Source(s) |
|---|---|---|---|---|
| (-)-Isopiperitenone | (+)-cis-Isopulegone | NADPH | 5.5 | nih.govacs.orgebi.ac.uknih.gov |
Enzyme Characteristics: Cofactor Dependence (NADPH)
Isopiperitenone reductase (IPR), the enzyme responsible for the reduction of the endocyclic double bond of (−)-isopiperitenone to yield (+)-cis-isopulegone, is a member of the short-chain dehydrogenase/reductase (SDR) superfamily. nih.govnih.govuni-graz.at A defining characteristic of IPR is its strict dependence on the cofactor nicotinamide adenine dinucleotide phosphate (B84403) (NADPH). nih.govuni-graz.atresearchgate.net This enzyme catalyzes the transfer of a hydride ion from NADPH to the C1-C2 double bond of the isopiperitenone substrate. nih.govnih.gov
The preference for NADPH over NADH is a common feature among many reductases in monoterpene biosynthesis. nih.govresearchgate.net For instance, in the peppermint pathway, following the IPR-catalyzed step, another NADPH-dependent reductase, pulegone (B1678340) reductase, further reduces (+)-pulegone to produce (−)-menthone and (+)-isomenthone. nih.govpnas.org Similarly, the final steps to produce menthol (B31143) isomers are also catalyzed by NADPH-dependent reductases. nih.govnih.gov The consistent reliance on NADPH highlights its central role as the primary reductant in this metabolic pathway. The sequence of IPR contains a motif, TGxxKGIG, which is predictive of a strong preference for NADPH. nih.gov
Structural Biology of IPR (e.g., X-ray Crystallography, Catalytic Residue Substitution and its Impact on Reaction Outcome)
The three-dimensional structure of isopiperitenone reductase (IPR) from Mentha piperita has been elucidated through X-ray crystallography, providing significant insights into its catalytic mechanism. rcsb.orgresearchgate.netresearchgate.net These structural studies, often performed with the enzyme in complex with its cofactor NADP+ and a substrate or inhibitor, reveal the precise architecture of the active site. rcsb.orgresearchgate.netgithub.iogithub.com The crystal structure of IPR (PDB ID: 5LCX, 5LDG) shows that it belongs to the short-chain dehydrogenase/reductase (SDR) family, sharing high homology with other reductases in the menthol biosynthetic pathway, such as (−)-menthone:(−)-menthol reductase (MMR) and (−)-menthone:(+)-neomenthol reductase (MNMR). nih.govrcsb.orgresearchgate.net
A pivotal discovery from comparative structural and sequence analyses was the identification of a rare catalytic residue substitution that dictates the reaction outcome. nih.govnih.govbiocrick.com While most SDRs utilize a highly conserved tyrosine residue in their catalytic triad (B1167595) (YxxxK motif), IPR possesses a glutamic acid residue (Glu238) at this position. nih.govacs.org In contrast, the related ketoreductase MNMR has the conventional tyrosine (Tyr244). nih.gov
Site-directed mutagenesis experiments involving the swapping of these key residues have demonstrated their critical role in determining whether the enzyme performs "ene" reduction (of a C=C double bond) or ketoreduction (of a C=O carbonyl group). nih.govnih.govbiocrick.com
IPR (Glu238 -> Tyr): When the glutamic acid in IPR was replaced with tyrosine, the enzyme lost its native ene-reductase activity and gained ketoreductase activity. nih.govnih.gov
MNMR (Tyr244 -> Glu): Conversely, substituting the tyrosine in MNMR with glutamic acid resulted in a switch from ketoreduction to ene-reductase activity. nih.govnih.gov
This functional switch is attributed to how the different residues orient the substrate within the active site and their differing acidities, which are crucial for the proton relay steps of the catalytic cycle. nih.govnih.gov The crystal structure of IPR complexed with its substrate shows that the carbonyl group of isopiperitenone is positioned near Glu238 (2.5 Å away), while the Cβ of the double bond is close to the hydride-donating carbon of NADPH (1.9 Å away), a conformation essential for the ene-reduction. researchgate.net This discovery of a single amino acid acting as a mechanistic switch holds significant potential for enzyme engineering. nih.govnih.gov
| Enzyme | Original Catalytic Residue | Native Reaction | Mutated Residue | Resulting Reaction | Reference |
|---|---|---|---|---|---|
| Isopiperitenone Reductase (IPR) | Glutamate (Glu238) | Ene-reduction | Tyrosine (Tyr) | Ketoreduction | nih.govnih.gov |
| (-)-Menthone (B42992):(+)-Neomenthol Reductase (MNMR) | Tyrosine (Tyr244) | Ketoreduction | Glutamate (Glu) | Ene-reduction | nih.govnih.gov |
Engineering IPR for Enhanced Biocatalytic Activity
The unique catalytic properties of IPR and the potential for mechanistic switching have made it a target for protein engineering to create novel biocatalysts. nih.govnih.gov The goal of engineering IPR and related reductases is to improve their efficiency, alter substrate specificity, and enhance stability for industrial applications, such as the synthesis of high-value flavor and fragrance compounds. nih.govacs.org
One of the key findings that opened the door for engineering was the discovery that a single amino acid substitution could switch the catalytic function between ene-reduction and ketoreduction. nih.gov This provides a powerful and simple strategy to generate new ene-reductases from the vast pool of SDR ketoreductases, which are often limited by factors that affect traditional flavin-dependent ene-reductases. nih.gov
Other Related Enzymes in Monoterpenoid Metabolism
Isopulegone Isomerase Activity
Following the NADPH-dependent reduction of (−)-isopiperitenone to (+)-cis-isopulegone by IPR, the biosynthetic pathway requires the action of (+)-cis-isopulegone isomerase (IPGI). nih.govpeerj.comresearchgate.net This enzyme catalyzes the migration of the endocyclic double bond (from C8-C9) to a position conjugated with the carbonyl group (C4-C8), converting (+)-cis-isopulegone into (+)-pulegone. nih.govnih.govmpg.de This isomerization is a critical step, as (+)-pulegone is a key branch-point intermediate that leads to the production of menthol and menthone in peppermint. researchgate.netpnas.org
Despite its importance, the gene encoding IPGI in Mentha piperita remained unidentified for a long time, representing a "missing link" in the complete elucidation of the menthol pathway. nih.govacs.orgresearchgate.netnih.gov Early studies on impure native enzyme from Mentha suggested it was a cofactor-free isomerase. nih.gov To overcome this gap for synthetic biology applications, researchers have successfully identified and engineered a bacterial enzyme to perform this function. Specifically, a Δ5-3-ketosteroid isomerase (KSI) from Pseudomonas putida was shown to possess IPGI activity. nih.govresearchgate.netnih.gov Through a semi-rational design strategy involving mutations in the active site, a KSI variant with a 4.3-fold increase in activity was created, demonstrating its efficiency in cascade reactions to produce (−)-menthol. nih.govnih.govresearchgate.net
Limonene (B3431351) Hydroxylase Involvement in Early Biosynthesis
The biosynthesis of this compound begins much earlier in the monoterpenoid pathway, with the common precursor (−)-limonene. nih.govgoogle.comoup.com The enzyme responsible for the initial and regiospecific oxidation of limonene is limonene hydroxylase, a cytochrome P450 monooxygenase. google.comproteinspotlight.orgnih.gov This hydroxylation is the crucial branching point that determines the ultimate chemical profile of the essential oil. pnas.org
In different Mentha species, distinct limonene hydroxylases catalyze hydroxylation at different positions of the limonene molecule: google.comnih.govpnas.orgnih.gov
In Peppermint (Mentha piperita): Limonene-3-hydroxylase (L3OH) exclusively hydroxylates (−)-limonene at the C3 position to produce (−)-trans-isopiperitenol. google.comproteinspotlight.orgpnas.orgnih.gov This alcohol is then oxidized by a dehydrogenase to form (−)-isopiperitenone, the direct precursor for the transformations discussed above. nih.govnih.gov
In Spearmint (Mentha spicata): Limonene-6-hydroxylase (L6OH) acts on the same (−)-limonene substrate but hydroxylates it at the C6 position, leading to the production of (−)-carvone, the characteristic compound of spearmint oil. google.comproteinspotlight.orgpnas.org
These enzymes are highly regiospecific and share significant sequence identity (around 70%). pnas.orgnih.gov Remarkably, research has shown that a single amino acid substitution (F363I) in the spearmint L6OH is sufficient to convert its function entirely into that of an L3OH, highlighting a sensitive structural determinant for substrate orientation and catalytic outcome. proteinspotlight.orgpnas.org
| Mentha Species | Enzyme | Hydroxylation Position | Primary Product | Ultimate Major Compound | Reference |
|---|---|---|---|---|---|
| Peppermint (M. piperita) | Limonene-3-hydroxylase (L3OH) | C3 | (-)-trans-Isopiperitenol | (-)-Menthol | google.compnas.orgnih.gov |
| Spearmint (M. spicata) | Limonene-6-hydroxylase (L6OH) | C6 | (-)-trans-Carveol | (-)-Carvone (B1668593) | google.compnas.org |
Chemical Synthesis and Chemoenzymatic Approaches to + Isopiperitenone
Established Chemical Synthetic Pathways
Several chemical routes have been established for the synthesis of (+)-Isopiperitenone, primarily involving the modification of readily available monoterpene precursors.
Cyclization of Monoterpene Precursors
The synthesis of this compound can be achieved through the cyclization of acyclic monoterpene precursors. This approach is a fundamental strategy in terpenoid chemistry, often mimicking biosynthetic pathways.
Oxidation of Limonene (B3431351) Derivatives (e.g., Allylic Oxidation using Chromium Reagents)
A common and extensively studied method for synthesizing isopiperitenone (B1196671) involves the allylic oxidation of limonene. acs.orgresearchgate.netontosight.ai This reaction targets the C-H bonds adjacent to the double bonds in the limonene ring. Various oxidizing agents have been employed, with chromium-based reagents being prominent.
The allylic oxidation of (R)-limonene using chromium reagents such as chromium trioxide (CrO₃) and pyridinium (B92312) chlorochromate (PCC) has been reported. acs.org However, a significant challenge with this approach is the lack of regioselectivity, often leading to a mixture of products oxidized at different positions, including carvone (B1668592). acs.orgresearchgate.net For instance, the oxidation of limonene with chromium hexacarbonyl in acetonitrile (B52724) yields an almost equal mixture of (-)-carvone (B1668593) and (-)-isopiperitenone (B1197589). researchgate.net The use of chromium reagents also raises environmental and safety concerns due to their toxicity. orgsyn.org
To address the regioselectivity issue, alternative methods have been explored. For example, chromium(VI) adsorbed on silica/zirconium(IV) oxide with tert-butyl hydroperoxide as a co-oxidant has shown effective and regioselective allylic oxidation of cyclic olefins like (+)-limonene. thieme-connect.com
Oxidation from (+)-Isopulegol
Another key synthetic route starts from (+)-isopulegol, a readily available monoterpene alcohol. scientificlabs.comacs.org This multi-step approach involves the initial oxidation of the secondary hydroxyl group of (+)-isopulegol to the corresponding ketone, (+)-isopulegone. acs.orgnih.gov This can be achieved using reagents like Dess-Martin periodinane. acs.org
Following the initial oxidation, an α,β-unsaturated carbonyl functionality is introduced to yield isopiperitenone. A refined method involves enolate selenation followed by oxidative elimination. acs.org In this process, the ketone intermediate is treated with phenylselenyl chloride to form a 2-phenylselenylisopulegone, which upon oxidative elimination with hydrogen peroxide, yields (-)-isopiperitenone. acs.org This chemoenzymatic approach has been demonstrated to provide access to (-)-isopiperitenone, a key intermediate in the peppermint biosynthetic pathway. acs.orgresearchgate.netnih.govacs.orgacs.orgbiocrick.com
Optimization Strategies for Synthetic Yield and Enantiomeric Purity
Optimizing the synthesis of this compound is crucial for its practical application. Research has focused on improving both the chemical yield and the enantiomeric purity of the final product. acs.org
Influence of Catalytic Conditions (e.g., Chiral Catalysts)
The choice of catalyst plays a pivotal role in determining the outcome of the synthesis, particularly in achieving high enantioselectivity. Chiral catalysts are instrumental in asymmetric synthesis, influencing the stereochemical course of a reaction to favor the formation of one enantiomer over the other. csic.essemanticscholar.orgfrontiersin.org The efficiency of chirality transfer depends on subtle electronic and steric interactions between the substrate, the catalyst, and the reagents. csic.es
In the context of isopiperitenone synthesis, while direct catalytic asymmetric synthesis is an area of ongoing research, chemoenzymatic approaches have shown great promise. For instance, the use of enzymes like isopiperitenol (B1207519) dehydrogenase (IPD) from Mentha piperita can achieve high enantiomeric excess (≥98% ee) in the oxidation of (+)-trans-isopiperitenol to this compound. This high stereospecificity minimizes the formation of unwanted byproducts and racemization.
Impact of Solvent Systems and Temperature on Reaction Rates and Stereoselectivity
The reaction environment, specifically the solvent system and temperature, significantly impacts the rate and stereoselectivity of chemical reactions. mdpi.commdpi.com The choice of solvent can influence the solubility of reactants and catalysts, stabilize transition states, and in some cases, directly participate in the reaction mechanism. mdpi.com
For enzymatic reactions, such as those in chemoenzymatic pathways to this compound, these parameters are critical for enzyme activity and stability. For example, in the reduction of (-)-isopiperitenone using isopiperitenone reductase (IPR), polar aprotic solvents like dimethylformamide (DMF) have been found to enhance reaction rates by stabilizing the enzyme-substrate complex.
Temperature is another critical factor. While higher temperatures can increase reaction rates, they can also lead to decreased enzyme stability and potentially lower stereoselectivity due to increased molecular motion. mdpi.comresearchgate.net For the IPR-catalyzed reduction, a temperature of 25°C allows the enzyme to retain 90% of its activity over multiple cycles, whereas temperatures above 35°C lead to a significant reduction in stability. Therefore, careful optimization of both solvent and temperature is essential to maximize both the yield and the enantiomeric purity of the desired product. acs.org
Data Tables
Table 1: Comparison of Chemical Oxidation Methods for Isopiperitenone Synthesis
| Parameter | KMnO₄ Method | CrO₃ Method | Selenation Method |
| Yield (%) | 45 | 58 | 75 |
| Purity (%) | 85 | 88 | 90 |
| Reaction Time (h) | 12 | 8 | 6 |
| Racemization Risk | High | Moderate | Low |
Data sourced from a comparative analysis of different chemical oxidation routes.
Table 2: Performance of Plant-Derived vs. Engineered Microbial Enzymes in Isopiperitenone Synthesis
| Metric | Mentha IPD | Engineered E. coli |
| Conversion Rate (/h) | 0.48 | 2.3 |
| Yield (%) | 95 | 92 |
| Scalability | Low | High |
| Cost (USD/g) | 1,200 | 300 |
This table highlights the advantages of using engineered microbial systems for the scalable and cost-effective production of this compound.
Comparative Analysis of Yield and Purity across Chemical, Enzymatic, and Hybrid Methodologies
The choice of synthetic methodology for this compound production involves a trade-off between yield, enantiomeric purity, and scalability.
Chemical Synthesis: Traditional chemical routes often involve the oxidation of precursors like (+)-isopulegol or the allylic oxidation of (R)-limonene. While methods such as enolate selenation followed by oxidative elimination can achieve respectable yields (around 75%) and purity (around 90%), they often suffer from a lack of complete regiocontrol and can lead to the formation of byproducts. acs.orgacs.org Earlier chemical oxidation methods using reagents like chromium trioxide were even less efficient, with yields often in the 40-60% range due to overoxidation and racemization. acs.org Chemical synthesis can be rapidly scaled but achieving high enantiomeric excess (ee) is a significant challenge, typically reaching 70–85% ee.
Enzymatic Synthesis: In contrast, enzymatic methods offer exceptional stereoselectivity. The use of enzymes like isopiperitenol dehydrogenase (IPD) from plants such as Mentha piperita (peppermint) can lead to near-perfect enantiomeric excess (≥98% ee). Biotransformation using engineered Escherichia coli expressing recombinant IPD has demonstrated high yields, with one study reporting 92% yield in a batch system. However, a major drawback of enzymatic systems is the requirement for expensive cofactors like NADPH and the complexity of their regeneration.
Table 1: Comparative Analysis of this compound Synthesis Methodologies
| Methodology | Typical Yield | Enantiomeric Excess (ee) | Key Advantages | Key Disadvantages |
|---|---|---|---|---|
| Chemical Synthesis | 40-75% acs.org | 70-85% | Rapid scalability | Poor enantiomeric control, overoxidation risk acs.org |
| Enzymatic Synthesis | ~92-95% | ≥98% | High stereoselectivity, minimal byproducts | Costly cofactors (e.g., NADPH) |
| Hybrid Chemoenzymatic | ~85% | 85-90% | Balances cost and stereoselectivity | Multi-step process complexity |
Chemoenzymatic and Biocatalytic Syntheses
Recent advancements have focused on developing more sustainable and efficient biocatalytic and chemoenzymatic routes to this compound and its derivatives.
The native biosynthetic pathway in peppermint itself is a cascade of oxidation and reduction reactions. nih.govnih.gov It begins with the hydroxylation of limonene, followed by the NAD⁺-dependent oxidation of (−)-trans-isopiperitenol to (−)-isopiperitenone by isopiperitenol dehydrogenase (IPD). nih.gov This is then followed by an NADPH-dependent reduction of the double bond by isopiperitenone reductase (IPR) to form (+)-cis-isopulegone. nih.govnih.gov Mimicking this natural cascade using isolated enzymes or whole-cell systems is a key area of research.
The use of engineered microbial hosts, particularly Escherichia coli, has emerged as a powerful platform for producing this compound and related monoterpenoids. researchgate.net By introducing the necessary genes from organisms like Mentha piperita into E. coli, it is possible to create microbial cell factories capable of performing the desired biotransformations. nih.govresearchgate.net
For instance, recombinant E. coli strains expressing isopiperitenone reductase (IPR) and a cofactor-regenerating enzyme like glucose dehydrogenase (GDH) have been successfully used. In one such system, 8 mM of (+)-trans-isopiperitenol was converted to this compound with a 92% yield within 4 hours in a small-scale batch reaction. Researchers have also focused on improving the efficiency of these whole-cell systems by replacing less efficient plant enzymes with more robust bacterial counterparts. researchgate.net For example, replacing the native Mentha piperita isopiperitenol dehydrogenase with a bacterial version in a recombinant E. coli strain significantly enhanced the production of (+)-cis-isopulegone from (−)-limonene. researchgate.net These whole-cell biocatalysts offer the advantage of containing all the necessary enzymes and cofactors within a single, self-sustaining system. nih.govmdpi.commdpi.com
A critical challenge in biocatalysis, especially for reactions involving oxidoreductases, is the high cost of nicotinamide (B372718) cofactors such as NAD⁺/NADH and NADP⁺/NADPH. researchgate.net Therefore, efficient in situ cofactor regeneration is essential for the economic viability of these processes.
A common and effective strategy is the "enzyme-coupled" approach, where a second enzyme and a cheap sacrificial co-substrate are used to regenerate the cofactor. researchgate.net For the regeneration of NADPH required by enzymes like isopiperitenone reductase (IPR), glucose dehydrogenase (GDH) is frequently employed. GDH oxidizes glucose to gluconolactone, simultaneously reducing NADP⁺ to NADPH. acs.org This system has been shown to reduce cofactor costs by as much as 70%.
Another widely used enzyme for cofactor regeneration is formate (B1220265) dehydrogenase (FDH), which oxidizes formate to carbon dioxide. researchgate.netillinois.edu Formate is an inexpensive substrate, and the gaseous byproduct is easily removed. illinois.edu In the context of whole-cell biosynthesis in E. coli, introducing a gene for an enzyme like FDH can create a self-regenerating system for NADPH, significantly boosting the production of the target molecule. researchgate.net More advanced strategies, such as creating fusion enzymes with peptide bridges, are being explored to enhance cofactor channeling between the production and regeneration enzymes, which can dramatically reduce the amount of expensive cofactor needed. eurekalert.org
Table 2: Common Cofactor Regeneration Systems | Regeneration Enzyme | Co-substrate | Product of Regeneration | Advantage | | :--- | :--- | :--- | :--- | | Glucose Dehydrogenase (GDH) | Glucose | Gluconolactone | High efficiency, commonly used acs.orgresearchgate.net | | Formate Dehydrogenase (FDH) | Formate | Carbon Dioxide | Inexpensive substrate, easy product removal researchgate.netresearchgate.netillinois.edu | | Isopropanol Dehydrogenase (IPADH) | Isopropanol | Acetone | Low-cost substrate researchgate.net | |
Biological Activities and Mechanistic Studies of + Isopiperitenone
Antimicrobial Activity
Proposed Mechanisms of Action
Given the absence of direct research on the antimicrobial activity of (+)-Isopiperitenone, there are no scientifically validated or proposed mechanisms of action for this specific compound. General mechanisms for essential oils and other monoterpenes often involve the disruption of microbial cell membranes or inhibition of metabolic pathways; however, it is not possible to extrapolate these mechanisms to this compound without dedicated study.
Anti-inflammatory Properties
Investigations into Modulation of Inflammatory Signaling Pathways
There is currently no available research that specifically investigates the ability of this compound to modulate key inflammatory signaling pathways, such as the activation of NF-κB or the subsequent reduction of pro-inflammatory cytokine release. Studies on other natural compounds have demonstrated such effects, but these findings cannot be directly attributed to this compound without specific experimental evidence.
Findings from In Vitro and Cellular Studies
Consistent with the lack of mechanistic studies, there are no published in vitro or cellular studies that have specifically assessed the anti-inflammatory properties of this compound. Consequently, there is no data to support its potential to reduce inflammatory markers or protect cells from inflammatory damage.
Analgesic Effects
The analgesic properties of isolated this compound have not been specifically evaluated in preclinical models of pain. While "isopiperitenone" is listed as a constituent in the essential oil of Tagetes parryi, which has demonstrated antinociceptive effects in animal models like the acetic acid-induced writhing and formalin tests, the activity of the isolated compound itself was not determined. The effects of the essential oil are a result of the complex mixture of its components, and the analgesic activity cannot be attributed to isopiperitenone (B1196671) alone without further specific investigation. Standard in vivo assays for analgesia, such as the hot plate test and tail-flick test, have not been reported for this compound.
Ecological and Semiochemical Functions of + Isopiperitenone
Role as a Metabolic Precursor in Plant Secondary Metabolism
(+)-Isopiperitenone is a crucial intermediate compound in the biosynthesis of menthol (B31143) and other related monoterpenoids in plants such as those belonging to the Mentha (mint) species. The production of these secondary metabolites begins with geranyl diphosphate (B83284) (GDP), which is derived from the methylerythritol phosphate (B84403) (MEP) pathway in the plastids of plant cells. oup.com
The biosynthetic pathway leading to and from isopiperitenone (B1196671) involves several enzymatic steps. In peppermint, for instance, (-)-limonene (B1674923) is hydroxylated to form (-)-trans-isopiperitenol (B1216475). oup.complos.org This alcohol is then oxidized by the enzyme isopiperitenol (B1207519) dehydrogenase (IPD) to yield (-)-isopiperitenone (B1197589). plos.org Subsequently, (-)-isopiperitenone reductase (IPR) catalyzes the reduction of (-)-isopiperitenone to produce (+)-cis-isopulegone, a precursor to menthol. oup.complos.org The intricate and compartmentalized nature of this pathway, involving the plastids, endoplasmic reticulum, mitochondria, and cytosol, underscores the complexity of secondary metabolism in plants. oup.com
Isopiperitenone and other terpenoids are considered secondary metabolites, which are compounds that are not essential for a plant's basic survival but play critical roles in its interaction with the environment. mindmeister.comucanr.edu These roles include defense against herbivores and pathogens, as well as attracting pollinators. mindmeister.com
Function as a Semiochemical in Astigmatid Mites
In the world of astigmatid mites, this compound serves as a semiochemical, a chemical substance that carries a message. These mites are tiny arachnids found in a variety of habitats, including stored products and agricultural settings, where some species are considered pests. cambridge.org Many astigmatid mites possess opisthonotal glands, which are specialized structures that release a range of volatile compounds, including monoterpenes like this compound. tandfonline.comresearchgate.net These chemical signals are vital for mediating various behaviors within and between mite species. researchgate.net
(S)-(+)-Isopiperitenone has been identified as an alarm pheromone for the acarid mite, Tyrophagus similis. tandfonline.com When mites are disturbed or crushed, they release this compound, which triggers an escape response in other nearby mites of the same species. tandfonline.com This alarm signal is a crucial survival mechanism, alerting the mite population to potential danger. Research has shown that (S)-(+)-isopiperitenone is active at a concentration of 100 ppm for conspecific mites. tandfonline.com The identification of this compound as an alarm pheromone was achieved by observing the distinct escaping behavior of mites in response to the smell from squashed mite bodies, which was then replicated using a hexane (B92381) extract of the mites. tandfonline.com
Further research has revealed that (S)-(+)-isopiperitenone has a dual function in Tyrophagus similis, also acting as a female sex pheromone. nih.gov Behavioral studies demonstrated that this compound attracts males, with the highest attraction observed at a concentration equivalent to 0.1 female mite. nih.gov Interestingly, while the R-(-)-enantiomer was not found in the mite extract, a synthetic version of it also elicited a response in males, suggesting that the S-(+)-isomer is the active compound. nih.gov The amount of (S)-(+)-isopiperitenone was found to be higher in females (average of 38.5 ng per female) compared to males (average of 19.8 ng per male). nih.gov This is the first documented case of a single compound serving as both an alarm and a sex pheromone in an astigmatid mite species. nih.gov
| Mite Species | Pheromone Function | Active Concentration | Average Amount (per individual) |
| Tyrophagus similis | Alarm Pheromone | 100 ppm | - |
| Tyrophagus similis | Female Sex Pheromone | 0.1 female equivalent | 38.5 ng (female), 19.8 ng (male) |
Involvement in Plant Defense Mechanisms
Plants have evolved a sophisticated array of defense mechanisms to protect themselves from herbivores and pathogens. wikipedia.orgnih.gov These defenses can be either constitutive, meaning they are always present, or inducible, meaning they are activated in response to an attack. plos.orgwikipedia.org this compound, as a secondary metabolite, is involved in these complex defense strategies. mindmeister.com
Constitutive defenses provide a plant's first line of defense and include physical barriers and chemical compounds that are always present in the plant tissues. plos.orgmdpi.com Inducible defenses are activated upon recognition of an herbivore or pathogen, allowing the plant to conserve resources when not under attack. wikipedia.orgmdpi.com The production of terpenoids like isopiperitenone can be part of both systems. plos.org In aromatic plants like those of the Mentha genus, terpenoids are produced constitutively in specialized glandular trichomes, acting as a direct chemical barrier to herbivores. semanticscholar.org
Herbivory can trigger an increase in the production of defensive compounds. plos.org Studies on Mentha aquatica have shown that feeding by the herbivore Chrysolina herbacea leads to the upregulation of genes involved in terpenoid biosynthesis, including those responsible for the production of (-)-isopiperitenone. plos.org This indicates an inducible defense response where the plant ramps up its chemical defenses in direct response to being eaten.
The chemical compounds produced by plants for defense play a significant role in mediating interactions with herbivores and pathogens. rug.nlumn.edu These secondary metabolites can act as feeding deterrents, toxins, or influence the growth and development of herbivores. mindmeister.comnih.gov The specific blend of volatile compounds released by a plant can also attract natural enemies of the herbivores, an indirect defense mechanism. researchgate.net
In the context of plant-pathogen interactions, terpenoids have been shown to be important in disease resistance. oup.com For example, some plants accumulate phytoalexins, which are antimicrobial compounds synthesized after a pathogen attack, to halt the spread of the infection. oup.commpg.de While direct evidence for this compound's role as a phytoalexin is specific to certain plant-pathogen systems, the broader class of terpenoids it belongs to is well-established as having antimicrobial properties. oup.com The production of these compounds is a key component of the plant's innate immune system, which can be triggered by the recognition of pathogen-associated molecular patterns (PAMPs). nih.gov This recognition initiates signaling pathways, often involving hormones like salicylic (B10762653) acid and jasmonic acid, which in turn activate the expression of defense-related genes, including those for terpenoid synthesis. nih.govmedicine.dp.ua
| Interaction Type | Role of this compound and Related Terpenoids |
| Plant-Herbivore | Acts as a direct defense by deterring feeding and can be induced by herbivory. |
| Plant-Pathogen | Contributes to the overall chemical defense profile; related terpenoids can act as phytoalexins with antimicrobial properties. |
Role as a Herbivore-Induced Plant Volatile (HIPV) in Attracting Natural Enemies of Pests
Herbivore-Induced Plant Volatiles (HIPVs) are chemical signals released by plants in response to damage caused by herbivores. uni-halle.de These volatile organic compounds (VOCs) are a key component of indirect plant defense, as they can be used by the natural enemies of the herbivores, such as predators and parasitoids, to locate their prey or hosts. researchgate.netembrapa.br When a plant is attacked, it initiates a complex signaling cascade that leads to the synthesis and emission of a specific blend of volatiles from the damaged tissues. plantprotection.pl This blend of HIPVs can be highly specific to the herbivore species causing the damage, providing reliable cues for foraging natural enemies. embrapa.br
This compound, a p-menthane (B155814) monoterpenoid, is a component of the essential oils of various plants, including those in the Mentha (mint) genus. nih.gov While direct studies singling out this compound as the sole attractant for a specific natural enemy are limited, its chemical nature and presence in plants known to engage in tritrophic interactions suggest its likely involvement as an HIPV. Plants respond to herbivory by releasing a complex mixture of volatiles, and monoterpenes like this compound are frequently among these induced compounds. nih.gov For example, in transgenic tobacco plants engineered to produce limonene (B3431351), this compound was detected as a subsequent metabolic product, demonstrating its formation within a plant system capable of producing HIPVs.
The process of attracting natural enemies via HIPVs is a well-documented phenomenon. For instance, when maize plants are damaged by certain caterpillars, the released volatile blend, which includes various terpenoids, attracts parasitic wasps that lay their eggs in the herbivores. embrapa.br Similarly, the emission of terpenoids from plants can attract predatory mites that feed on herbivorous spider mites. These tritrophic interactions are crucial for the plant's defense and for the stability of the ecosystem. nih.gov Given that this compound is a key intermediate in the biosynthesis of other p-menthane monoterpenes in mint species, its release upon herbivory would be a plausible mechanism for signaling to the third trophic level. nih.gov
Ecological Significance of Enantiomeric Purity
The stereochemistry of a semiochemical can be of critical importance in its ecological function, as biological systems, particularly the olfactory receptors of insects, are often highly specific to a particular enantiomer. nih.gov Enantiomers are chiral molecules that are mirror images of each other, and while they may have identical physical and chemical properties in an achiral environment, their interactions with chiral biological receptors can differ significantly. nih.gov This specificity means that one enantiomer of a compound may elicit a strong behavioral response in an insect, while the other enantiomer may be less active or even inhibitory. usu.edu
The ecological significance of the enantiomeric purity of this compound lies in the specificity of the interactions it mediates. For an insect to use this compound as a reliable cue for locating a host plant or prey, its olfactory system must be finely tuned to this specific stereoisomer. Research on other monoterpenes has demonstrated the importance of enantiomeric composition in insect behavior. For example, the red turpentine (B1165885) beetle, Dendroctonus valens, shows different antennal responses to the (+) and (-) enantiomers of α-pinene, which influences its host selection process. usu.edu
In the case of this compound, its biosynthesis in plants is under strict enzymatic control, leading to a high degree of enantiomeric purity. Studies on the biosynthesis of p-menthane monoterpenoids in plants like Japanese catnip (Schizonepeta tenuifolia) have shown that the enzymes involved, such as limonene synthase and isopiperitenol dehydrogenase, exhibit a preference for intermediates that lead to the formation of the (+)-enantiomeric series. researchgate.net This enzymatic selectivity ensures that the plant produces a consistent and specific chemical signal.
The production of a single, pure enantiomer like this compound can be an evolutionary advantage for the plant. It provides a highly specific signal that is less likely to be misinterpreted by the receiving organism, such as a beneficial predatory insect. If a plant were to produce a racemic mixture (an equal amount of both enantiomers), the presence of the "wrong" enantiomer could potentially interfere with the reception of the "correct" signal, or it might even attract non-beneficial or antagonistic organisms. Therefore, the high enantiomeric purity of naturally occurring this compound is crucial for its defined ecological role in mediating specific plant-insect interactions.
Table of Research Findings on the Ecological Functions of this compound
| Research Area | Finding | Significance |
| Herbivore-Induced Plant Volatiles (HIPVs) | Plants release a blend of volatile organic compounds, including monoterpenes, in response to herbivore damage. uni-halle.deresearchgate.net | These volatiles act as signals to attract the natural enemies of the herbivores, forming a tritrophic interaction. embrapa.br |
| Biosynthesis in Plants | This compound is a known intermediate in the biosynthesis of p-menthane monoterpenes in plants like those of the Mentha genus. nih.gov | Its presence in these plants suggests it can be part of the HIPV blend released upon herbivory. |
| Enantiomeric Specificity in Insects | The olfactory systems of insects can differentiate between the enantiomers of a chiral molecule, leading to different behavioral responses. usu.edu | The specific (+)-enantiomer of isopiperitenone is likely a more reliable signal for a co-evolved natural enemy than a racemic mixture would be. |
| Enzymatic Control of Biosynthesis | The biosynthesis of this compound in plants is governed by stereospecific enzymes that favor the production of the (+)-enantiomeric series. researchgate.net | This ensures the production of an enantiomerically pure signal, which enhances the specificity of the ecological interaction. |
Advanced Analytical Methodologies for + Isopiperitenone Research
Spectroscopic Techniques for Structural Elucidation and Stereochemical Determination
Spectroscopic methods are indispensable for defining the molecular architecture of (+)-Isopiperitenone and its derivatives.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound. One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides fundamental information about the chemical environment of the hydrogen and carbon atoms within the molecule. Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Quantum Coherence (HMQC), are employed to establish connectivity between atoms. mdpi.comd-nb.infobas.bg
The ¹H NMR spectrum reveals the chemical shifts, multiplicities, and coupling constants of the protons, offering insights into their spatial relationships. acs.org The ¹³C NMR spectrum provides information on the number and type of carbon atoms. rsc.orgrsc.org COSY experiments establish correlations between protons that are coupled to each other, typically through two or three bonds, helping to piece together molecular fragments. d-nb.infobas.bg HMQC spectra correlate the chemical shifts of protons directly attached to carbon atoms, providing unambiguous C-H bond assignments. mdpi.comd-nb.info This collective data allows for the complete and unambiguous assignment of the chemical structure of this compound. rsc.org
Table 1: Representative NMR Data for this compound (Note: Specific chemical shifts can vary based on the solvent and experimental conditions)
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| C1 | - | ~150.2 |
| C2 | ~5.8 (s) | ~127.8 |
| C3 | - | ~203.6 |
| C4 | ~2.3 (m) | ~38.7 |
| C5 | ~2.5 (m) | ~54.9 |
| C6 | ~2.1 (m) | ~26.0 |
| C7 (isopropyl CH) | ~3.0 (m) | ~24.3 |
| C8 (isopropyl CH₃) | ~1.1 (d) | ~20.5 |
| C9 (isopropyl CH₃) | ~1.1 (d) | ~20.5 |
| C10 (methyl) | ~1.8 (s) | ~15.9 |
Data compiled from publicly available spectral databases and scientific literature. The exact values can differ based on experimental setup.
High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of this compound. thermofisher.com Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, which allows for the determination of a unique molecular formula. shout.education For this compound, the expected molecular formula is C₁₀H₁₄O. spectrabase.com HRMS analysis measures the mass-to-charge ratio (m/z) of the molecular ion with very high precision, often to four or more decimal places. rsc.orgmdpi.com This level of accuracy helps to distinguish between compounds that may have the same nominal mass but different elemental compositions. pnnl.gov The experimentally determined accurate mass is compared to the theoretical mass calculated for the proposed formula, and a close match provides strong evidence for the correct molecular formula. rsc.org
Table 2: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₀H₁₄O |
| Calculated Mass [M+H]⁺ | 151.1123 |
| Observed Mass [M+H]⁺ | ~151.1125 |
| Mass Accuracy | High (typically < 5 ppm) |
This data illustrates a typical result where the observed mass is very close to the calculated mass, confirming the molecular formula. rsc.org
While X-ray crystallography directly on this compound may be challenging due to its liquid nature at room temperature, this technique is invaluable for determining the absolute configuration of its novel solid derivatives. nih.govnih.gov The synthesis of new derivatives of this compound can yield crystalline materials suitable for X-ray diffraction analysis. researchgate.netmdpi.com This method provides a three-dimensional map of the electron density within the crystal, allowing for the precise determination of bond lengths, bond angles, and the spatial arrangement of all atoms. libretexts.org For chiral molecules, X-ray crystallography is the definitive method for establishing the absolute stereochemistry (R/S configuration) of each chiral center. nih.govnih.gov This information is crucial for understanding the structure-activity relationships of these novel compounds. dntb.gov.uanih.gov
Chromatographic Techniques for Separation, Identification, and Quantification
Chromatographic methods are essential for isolating this compound from complex mixtures, identifying its presence, and determining its concentration.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile compounds like this compound, especially in the context of essential oil analysis. nih.govcore.ac.ukmdpi.com In GC-MS, the components of a mixture are first separated based on their boiling points and interactions with the stationary phase in a gas chromatograph. researchgate.net The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint for each compound, which can be compared to spectral libraries for identification. iiste.org This technique allows for both the qualitative identification and, with appropriate calibration, the quantitative or semi-quantitative analysis of this compound in complex matrices. cleancontrolling.comcopernicus.org
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation of isomers, including the enantiomers of chiral compounds like this compound. walshmedicalmedia.comjbiochemtech.com To separate enantiomers, a chiral stationary phase (CSP) is typically employed. quora.comchiralpedia.com The chiral selector in the stationary phase interacts differently with the two enantiomers, leading to different retention times and thus their separation. researchgate.net HPLC can also be used to separate constitutional isomers and diastereomers. mtc-usa.com The choice of the stationary phase and mobile phase is critical for achieving optimal separation. walshmedicalmedia.com This technique is particularly valuable for assessing the enantiomeric purity of this compound and for isolating specific isomers for further study. quora.com
Enantioselective Chromatography for Chiral Analysis
The precise separation and quantification of enantiomers are fundamental in drug discovery and the analysis of chiral compounds like this compound. nih.gov Enantioselective chromatography, particularly gas chromatography (GC) and high-performance liquid chromatography (HPLC), serves as a powerful tool for this purpose. nih.govresearchgate.net
Chiral stationary phases (CSPs) are at the heart of enantioselective chromatography. nih.govscielo.br For the analysis of terpenoid enantiomers, cyclodextrin-based capillary columns are frequently employed in GC. researchgate.netgcms.cz Specifically, β-cyclodextrin phases with diethyl substitution have demonstrated the ability to provide baseline resolution for various target enantiomers. researchgate.net The development of diverse and effective CSPs has been a significant driver in advancing the stereodifferentiation of chiral terpenes in essential oils and other natural products. researchgate.netchromatographyonline.com
The choice of chromatographic mode, such as reversed-phase (RP), normal-phase (NP), hydrophilic interaction liquid chromatography (HILIC), and supercritical fluid chromatography (SFC), can be optimized by considering factors like particle geometry, pore size, and the loading of the chiral selector to enhance separation efficiency. chromatographyonline.com For instance, a study on mint essential oils utilized different cyclodextrin-coated stationary phases for the quantitative analysis of terpenoid enantiomers, identifying pure (+)-enantiomers of isomenthone, neomenthol, pulegone (B1678340), and piperitone. researchgate.net
Methodologies for Bioactivity Assessment in Research Contexts
Enzyme Inhibition Assays (e.g., IC50 Value Determination)
Enzyme inhibition assays are a cornerstone for evaluating the biological activity of compounds like this compound. nih.gov A key parameter derived from these assays is the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. aatbio.com The IC50 value is a crucial measure of the inhibitor's potency. aatbio.com For example, studies have investigated the potential of isopimpinellin, a related compound, to act as an acetylcholinesterase (AChE) inhibitor, determining its IC50 value to be 41 µM. nih.gov
It is important to distinguish the IC50 value from the dissociation constant (Ki). While both are used to quantify inhibitor potency, Ki is an intrinsic measure of binding affinity, independent of enzyme concentration, whereas IC50 is an operational parameter that can be influenced by the concentration of the enzyme. aatbio.com Kinetic simulations and detailed kinetic evaluations are often employed to understand the structure-activity relationship and potency of inhibitors. nih.gov
Microplate Reader-Based Assays
Microplate readers are versatile instruments that facilitate high-throughput screening of biological and chemical events in a microtiter plate format. researchgate.netbiocompare.commoleculardevices.combmglabtech.com These readers can measure a wide array of assays, including ELISA, nucleic acid and protein quantification, and various cell-based assays such as cytotoxicity and enzyme activity measurements. researchgate.net The detection modes commonly available in multi-mode microplate readers include absorbance, fluorescence intensity, luminescence, time-resolved fluorescence (TRF), and fluorescence polarization. moleculardevices.comthermofisher.com
The use of microplate readers is integral to various bioactivity assessments. For instance, in cytotoxicity assays like the MTT assay, the reader quantifies the colorimetric or fluorescent signal generated by viable cells. researchgate.netmdpi.com Similarly, enzyme-linked immunosorbent assays (ELISAs) and other immunoassays rely on microplate readers to measure the absorbance or fluorescence signals corresponding to the concentration of a target molecule. researchgate.netthermofisher.com
In Vitro and Cell-Based Assays for Antimicrobial, Anti-inflammatory, and Cytotoxic Evaluations
A variety of in vitro and cell-based assays are employed to assess the antimicrobial, anti-inflammatory, and cytotoxic properties of this compound and related compounds.
Antimicrobial Assays: The antimicrobial potential is often evaluated using methods like the agar (B569324) disc diffusion assay and the microbroth dilution method to determine the minimum inhibitory concentration (MIC). ulb.ac.bepsu.edu The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism. ulb.ac.be For example, the antimicrobial activity of essential oils containing isopiperitenone (B1196671) has been tested against various bacterial and fungal strains.
Anti-inflammatory Assays: Cell-based assays are crucial for evaluating anti-inflammatory activity. nih.gov For instance, the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, by immune cells like macrophages (e.g., J774A.1 or RAW264.7 cell lines) stimulated with lipopolysaccharide (LPS) can be measured. nih.govresearchgate.net The inhibitory effect of a test compound on the release of these cytokines provides a measure of its anti-inflammatory potential. nih.gov Other assays include the heat-induced hemolysis and egg albumin denaturation assays. jppres.com
Cytotoxic Evaluations: Cytotoxicity is commonly assessed using cell viability assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. mdpi.comresearchgate.nettmrjournals.com This colorimetric assay measures the metabolic activity of cells, which is indicative of their viability. springermedizin.de The assay is performed on various cancer cell lines (e.g., HT-29, PC-3, HeLa) and normal cell lines to determine the cytotoxic effect and selectivity of the compound. researchgate.nettmrjournals.comspringermedizin.de The IC50 value, representing the concentration that causes 50% inhibition of cell growth, is a standard metric for cytotoxicity. nih.gov
Computational Approaches
Molecular Docking Simulations to Predict Binding Affinities with Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijcrt.org This method is instrumental in predicting the binding affinities and interactions between a ligand, such as this compound, and a biological target, typically a protein receptor. ijcrt.org
Software like AutoDock Vina and ArgusLab are commonly used to perform these simulations. ijcrt.org The process involves preparing the 3D structures of both the ligand and the target protein and then running simulations to identify the most favorable binding poses based on scoring functions that estimate the binding energy. ijcrt.org These simulations can provide insights into the binding mode and the key amino acid residues involved in the interaction. osti.govresearchgate.net For instance, molecular docking has been used to study the interaction of terpenoids with various enzymes, helping to rationalize their observed inhibitory activities. researchgate.net This in silico approach is a valuable tool in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. ijcrt.orgosti.gov
Kinetic Mathematical Modeling of Metabolic Pathways
The intricate network of biochemical reactions that constitute the metabolic pathways of p-menthane (B155814) monoterpenes, including the biosynthesis of this compound, has been a subject of detailed investigation through kinetic mathematical modeling. nih.govfrontiersin.org These models are powerful tools for understanding the regulation of metabolic flux and for predicting how the system responds to various internal and external changes. frontiersin.org The development of a kinetic mathematical model for monoterpenoid biosynthesis in peppermint (Mentha × piperita) provides a significant case study in this area. nih.govresearchgate.net This model simulates the dynamic accumulation of essential oil components by integrating extensive experimental data on enzyme kinetics and physiological parameters. nih.govoup.com
The primary goal of such models is to move beyond a simple qualitative description of the pathway and to provide a quantitative framework for analyzing metabolic control. frontiersin.orgoup.com Kinetic models use a series of ordinary differential equations (ODEs) to describe the rate of change of concentration for each metabolic intermediate. plos.org These equations incorporate kinetic parameters for the enzymes involved, such as reaction rates and substrate affinities. nih.gov
In the context of the peppermint monoterpene pathway, the model encompasses the conversion of the initial precursor, geranyl diphosphate (B83284), through a series of enzymatic steps to various end products. researchgate.netoup.com A key reaction in this pathway is the reduction of (-)-isopiperitenone (B1197589) to (+)-cis-isopulegone, a step catalyzed by the NADPH-dependent enzyme (-)-isopiperitenone reductase (IPR). researchgate.netnih.gov The model accounts for the activities of such enzymes, their subcellular localization, and the flow of intermediates between compartments like the mitochondria, where (-)-isopiperitenone is formed. nih.govresearchgate.net
One of the key successes of this modeling approach was its ability to generate testable hypotheses about metabolic regulation. nih.govresearchgate.net For instance, simulations were used to investigate changes in the monoterpene profile under different environmental conditions, such as low ambient light. nih.gov The model accurately predicted that the observed accumulation of the intermediate (+)-pulegone could be explained by the previously unknown inhibitory effect of a side-product, (+)-menthofuran, on the enzyme pulegone reductase (PR). nih.govoup.com Subsequent in vitro experiments confirmed that (+)-menthofuran acts as a competitive inhibitor of PR, validating the model's prediction. nih.gov This iterative cycle of modeling and experimental validation demonstrates the predictive power of kinetic mathematical approaches in understanding complex metabolic networks. nih.govresearchgate.net
Table 1: Key Enzymes in the Isopiperitenone-Related Metabolic Pathway Modeled
| Enzyme | Abbreviation | Role in Pathway | Cofactor |
| (-)-Limonene (B1674923) Synthase | LS | Catalyzes the formation of (-)-limonene from geranyl diphosphate. researchgate.netnih.gov | - |
| (-)-Limonene 3-Hydroxylase | - | A cytochrome P450 enzyme that hydroxylates (-)-limonene to (-)-trans-isopiperitenol (B1216475). nih.govnih.gov | - |
| (-)-trans-Isopiperitenol Dehydrogenase | ISPD | Oxidizes (-)-trans-isopiperitenol to (-)-isopiperitenone. nih.govnih.gov | NAD+ |
| (-)-Isopiperitenone Reductase | IPR | Reduces (-)-isopiperitenone to (+)-cis-isopulegone. researchgate.netnih.gov | NADPH |
| (+)-Pulegone Reductase | PR | Reduces (+)-pulegone to (-)-menthone (B42992) and (+)-isomenthone. nih.gov | NADPH |
Computational Validation of Stereochemical Stability under Varying Conditions
Computational chemistry provides essential tools for validating the stereochemical stability of chiral molecules like this compound under different environmental conditions. These methods allow researchers to predict the thermodynamic stability of different stereoisomers and to analyze their conformational dynamics, which are critical for understanding reactivity and biological activity. numberanalytics.com
A primary technique used for this purpose is Density Functional Theory (DFT). DFT calculations can accurately predict the relative energies of different enantiomers and diastereomers, thus determining the most thermodynamically stable forms. mdpi.com For p-menthane systems, these calculations can establish the preferred conformation of the ring structure and the orientation of its substituents. mdpi.comoup.com For example, DFT calculations at a specific level of theory, such as B3LYP/6-311+G(d,p), are employed to predict the thermodynamic stability of the enantiomers of isopiperitenone.
In addition to static energy calculations, Molecular Dynamics (MD) simulations are used to explore the conformational landscape of this compound over time. MD simulations can model the behavior of the molecule in different environments, such as in an aqueous solution versus a lipid membrane, providing insights into how the surrounding medium affects its conformational stability and flexibility. This is particularly important for assessing properties like bioavailability, as the molecule's conformation can influence its ability to cross biological membranes.
The process of computational validation involves several key steps to ensure accuracy:
High-Quality Input Structures : The analysis begins with accurate, optimized 3D structures of the stereoisomers. numberanalytics.com
Conformational Search : Since flexible molecules can exist in multiple low-energy shapes (conformers), a thorough search is performed to identify the most stable conformers. mdpi.commdpi.com
Energy Calculations : High-level computational methods like DFT are used to calculate the relative Gibbs free energies of these conformers to determine their population distribution at equilibrium. mdpi.commdpi.com
Solvent Effects : The influence of the solvent or environment is often included in the calculations, for example, by using an implicit solvent model like the Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM). mdpi.com
By applying these computational approaches, scientists can gain a detailed understanding of the stereochemical integrity of this compound, predicting its likely structure and behavior under the specific conditions relevant to its synthesis, storage, or biological function.
Table 2: Computational Methods for Stereochemical Stability Analysis
| Method | Abbreviation | Purpose | Example Application |
| Density Functional Theory | DFT | Predicts the thermodynamic stability and relative energies of stereoisomers and conformers. | Calculation of enantiomer stability using the B3LYP/6-311+G(d,p) level of theory. |
| Molecular Dynamics | MD | Simulates the conformational changes and dynamics of the molecule over time in various environments. | Analysis of conformational shifts in aqueous vs. lipid membrane environments using GROMACS software. |
| Polarizable Continuum Model | PCM | Accounts for the effects of a solvent on the molecule's stability and properties. mdpi.com | Used with DFT to model behavior in a specific solvent like acetonitrile (B52724) (CH3CN). mdpi.com |
Future Research Directions and Applications in Chemical Biology
Strategic Engineering of Biosynthetic Pathways for Targeted Monoterpenoid Production
The strategic engineering of biosynthetic pathways presents a promising avenue for the targeted production of specific monoterpenoids, such as (+)-isopiperitenone. This approach involves the manipulation of metabolic pathways in microbial hosts, like Saccharomyces cerevisiae, to efficiently convert simple sugars into valuable compounds. frontiersin.org The biosynthesis of monoterpenoids begins with the production of the C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), through either the mevalonic acid (MVA) pathway in the cytoplasm of higher eukaryotes or the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway in the plastids of plant cells and most microorganisms. frontiersin.org These precursors are then condensed by geranyl diphosphate (B83284) synthase (GPPS) to form the C10 backbone of monoterpenes, geranyl diphosphate (GPP). frontiersin.org
In the context of peppermint (Mentha x piperita), the biosynthesis of its characteristic monoterpenes occurs within the secretory cells of peltate glandular trichomes. nih.govpnas.org The pathway to (-)-menthol, a commercially significant monoterpenoid, involves several enzymatic steps starting from GPP. nih.govnih.gov Key enzymes in this pathway include (-)-limonene (B1674923) synthase, which catalyzes the cyclization of GPP, and subsequent hydroxylases and dehydrogenases that modify the limonene (B3431351) backbone. pnas.orgnih.gov
The production of this compound is a critical intermediate step in these pathways. It is synthesized from (-)-trans-isopiperitenol (B1216475) through an oxidation reaction catalyzed by isopiperitenol (B1207519) dehydrogenase (IPD). This NAD+-dependent enzyme facilitates the conversion of the alcohol to a ketone. nih.gov Subsequently, (-)-isopiperitenone (B1197589) reductase (IPR), an NADPH-dependent enzyme, reduces (-)-isopiperitenone to (+)-cis-isopulegone. nih.govacs.org
Metabolic engineering efforts aim to optimize the expression and activity of these key enzymes in microbial hosts to enhance the yield of desired monoterpenoids. frontiersin.org Challenges in this field include the potential toxicity of some monoterpenoids to the microbial host and the accumulation of precursor molecules, which can negatively impact cell growth. frontiersin.org Future research will likely focus on overcoming these obstacles through strategies such as compartmentalization of biosynthetic pathways and dynamic regulation of metabolic flux. A deeper understanding of the transport processes involved in monoterpenoid biosynthesis and secretion will also be crucial for advancing these engineering efforts. pnas.org
Discovery and Characterization of Novel Enzymes Involved in this compound Metabolism
The metabolism of this compound involves a series of enzymatic reactions that are crucial for the biosynthesis of various monoterpenoids in plants like peppermint and spearmint. nih.gov A key enzyme in this process is (-)-trans-isopiperitenol dehydrogenase (ISPD), which oxidizes (-)-trans-isopiperitenol to produce (-)-isopiperitenone. nih.gov This NAD+-dependent dehydrogenase is a member of the short-chain dehydrogenase/reductase (SDR) superfamily. nih.gov Interestingly, the ISPD from peppermint and the (-)-trans-carveol (B1215196) dehydrogenase from spearmint, which catalyzes a similar oxidation step in carvone (B1668592) biosynthesis, share over 99% amino acid identity and can utilize both (-)-trans-isopiperitenol and (-)-trans-carveol as substrates. nih.gov
Following the formation of (-)-isopiperitenone, the enzyme (-)-isopiperitenone reductase (IPR) catalyzes its reduction to (+)-cis-isopulegone. nih.gov IPR is an NADPH-dependent reductase that also belongs to the SDR family. nih.govoup.com The subsequent conversion of (+)-cis-isopulegone to (+)-pulegone is facilitated by (+)-cis-isopulegone isomerase. nih.gov
The discovery and characterization of these enzymes have been significantly advanced by the analysis of cDNA libraries from the oil gland secretory cells of Mentha species. nih.govnih.gov Functional expression of these enzymes in host systems like Escherichia coli has enabled detailed characterization of their activity and substrate specificity. nih.govnih.gov These studies have revealed that while enzymes like ISPD from different Mentha species are highly homologous, other enzymes in the pathway, such as the monoterpene reductases, are quite dissimilar. nih.gov
Future research in this area will likely focus on identifying and characterizing novel enzymes with unique catalytic properties. This could lead to the discovery of new biosynthetic pathways and the production of novel monoterpenoids. A deeper understanding of the structure-function relationships of these enzymes will also be critical for protein engineering efforts aimed at creating biocatalysts with improved activity, stability, and substrate specificity for applications in synthetic biology and industrial biotechnology.
Advancements in Asymmetric Synthesis and Biocatalysis Utilizing this compound
Recent advancements in asymmetric synthesis and biocatalysis have opened up new possibilities for the efficient and selective production of chiral molecules, with this compound serving as a valuable intermediate. nih.gov The integration of biocatalysis with traditional chemical methods offers a powerful approach for synthesizing complex chiral compounds. rsc.orgchiralpedia.com
One significant development is the chemoenzymatic synthesis of intermediates in the peppermint monoterpenoid biosynthetic pathway. acs.org For example, the enzymatic conjugate reduction of (-)-isopiperitenone using (-)-isopiperitenone reductase (IPR) provides a route to (+)-cis-isopulegone. acs.org This biocatalytic step can be followed by a base-mediated chemical epimerization to yield (+)-pulegone, another important intermediate. acs.org This integrated approach demonstrates the synergy between biocatalysis and chemical synthesis.
The use of engineered microorganisms expressing specific enzymes offers a "green" and sustainable alternative for producing monoterpenoids. acs.org For instance, engineered E. coli strains expressing IPR have been used for the preparative scale bioreduction of (-)-isopiperitenone. acs.org
Furthermore, advancements in asymmetric catalysis are providing novel routes to key precursors of this compound. A notable example is the catalytic asymmetric synthesis of (1R,6S)-trans-isopiperitenol from neral, which can then be converted to this compound. nih.gov This process utilizes a highly fluorinated imino-imidodiphosphate as a chiral acid catalyst, achieving high efficiency and selectivity. nih.gov
The development of novel biocatalysts, such as imine reductases (IREDs), is also expanding the toolbox for asymmetric synthesis. researchgate.net While not directly acting on this compound, the principles of engineering these enzymes for enhanced activity and substrate scope can be applied to enzymes involved in monoterpenoid metabolism. researchgate.netmagtech.com.cn
Future research in this area will likely focus on the development of more efficient and selective catalysts, both chemical and biological, for the synthesis of complex chiral molecules. The integration of electrocatalysis with biocatalysis is another promising frontier for asymmetric synthesis. rsc.org
Development of Novel Ene Reductases through Directed Evolution and Enzyme Engineering
Ene reductases (ERs) are a diverse group of enzymes that catalyze the asymmetric reduction of activated carbon-carbon double bonds, making them valuable biocatalysts for industrial applications. nih.govresearchgate.net These enzymes, particularly those belonging to the Old Yellow Enzyme (OYE) family, have been the subject of intense research for their potential in fine chemical and pharmaceutical synthesis. nih.gov The development of novel ene reductases with improved properties is being actively pursued through directed evolution and enzyme engineering. springernature.com
Directed evolution involves creating large libraries of enzyme variants and screening them for desired traits, such as enhanced activity, altered substrate specificity, or improved stability. springernature.com This approach has been successfully applied to various enzymes and holds great promise for tailoring ene reductases for specific industrial processes. springernature.com
One exciting area of research is the use of ene reductases in new-to-nature reactions. For example, researchers have demonstrated that an 'ene' reductase can catalyze the visible-light-induced intermolecular radical hydroalkylation of alkenes, producing carbonyl compounds with a remote stereocenter in high yield and enantioselectivity. springernature.com This work highlights the potential to expand the catalytic repertoire of ene reductases beyond their natural reactions.
Structural and mechanistic studies are crucial for guiding enzyme engineering efforts. acs.orgresearchgate.net By understanding the key residues involved in catalysis and substrate binding, researchers can make targeted mutations to improve enzyme performance. acs.org For instance, comparative crystal structure analyses and residue-swapping mutagenesis have been used to investigate the determinants of reaction outcome in enzymes from the Mentha essential oil biosynthetic pathway, including the "ene" reductase isopiperitenone (B1196671) reductase. researchgate.net
Future research will likely focus on the discovery of new ene reductases from diverse sources and the continued application of directed evolution and protein engineering to create biocatalysts with novel functionalities. nih.govresearchgate.net The integration of computational methods with experimental approaches will further accelerate the design of improved ene reductases for a wide range of synthetic applications. springernature.com
Chemical Biology Approaches to Elucidate Complex Molecular Mechanisms in Biological Systems
Chemical biology provides a powerful toolkit for dissecting and understanding the intricate molecular mechanisms that govern biological processes. nih.govopenaccessjournals.com This interdisciplinary field utilizes chemical principles and tools to probe and manipulate biological systems at the molecular level, offering insights that might not be achievable through traditional biological or chemical approaches alone. openaccessjournals.com
A core strategy in chemical biology is the use of molecular probes to selectively interact with and visualize specific biological targets within their native environment. openaccessjournals.com These probes can be designed to report on the activity of enzymes, the localization of proteins, or the dynamics of signaling pathways. The development of such tools is crucial for unraveling the complexities of cellular function.
In the context of understanding the regulation of complex pathways like chromatin modification, chemical biology has been instrumental. nih.gov It has enabled the generation of "designer chromatin," allowing researchers to study the effects of specific histone modifications in a controlled manner. nih.gov
The principles of chemical biology can also be applied to investigate the molecular basis of the bioactivity of natural products like this compound. By designing and synthesizing derivatives of this compound, researchers can probe its interactions with biological targets and elucidate its mechanism of action. For example, understanding how this compound exerts its antimicrobial or anti-inflammatory effects could be facilitated by chemical biology approaches.
Furthermore, chemical biology can contribute to the development of novel therapeutic strategies. The design of kinase inhibitors, which has revolutionized cancer treatment, is a prime example of how chemical biology can lead to the development of targeted therapies by understanding and inhibiting specific enzymatic activities. openaccessjournals.com
Future directions in this field will likely involve the development of more sophisticated molecular probes and techniques to study increasingly complex biological systems in real-time and with higher resolution. The synergy between chemistry and biology will continue to drive groundbreaking discoveries and provide innovative solutions to challenges in medicine and beyond. openaccessjournals.commdpi.com
Methodological Advancements for Resolving Discrepancies in Reported Bioactivity Data
Standardization of Microbial Strains and Assay Protocols
Discrepancies in the reported bioactivity data for compounds like this compound can often be attributed to a lack of standardization in experimental methodologies. To ensure the reliability and reproducibility of research findings, it is crucial to adopt standardized microbial strains and assay protocols. jbbt.org
The use of standardized microbial strains, such as those obtained from recognized culture collections like the American Type Culture Collection (ATCC), is a fundamental step in minimizing variability between studies. Different strains of the same microbial species can exhibit varying levels of susceptibility to a given compound, leading to inconsistent results.
Standardization of assay protocols is equally important. For antimicrobial testing, the use of established methods like the minimum inhibitory concentration (MIC) protocol is recommended. This method provides a quantitative measure of a compound's antimicrobial activity, allowing for more consistent comparisons across different studies. The determination of MIC values should be performed under controlled conditions, including standardized inoculum sizes, growth media, and incubation parameters.
In addition to antimicrobial assays, other bioactivity assessments, such as anti-inflammatory or antioxidant assays, would also benefit from greater standardization. This includes the use of well-characterized cell lines, standardized reagent concentrations, and consistent data analysis methods.
Furthermore, the solubility of the test compound can significantly impact its apparent bioactivity. The use of appropriate co-solvents, such as dimethyl sulfoxide (B87167) (DMSO), at non-toxic concentrations is necessary to ensure the bioavailability of the compound in the assay system. It is also essential to include appropriate controls, such as positive and negative controls, to validate the assay results.
By implementing these standardization measures, the scientific community can work towards generating more consistent and reliable bioactivity data, which is essential for advancing our understanding of the therapeutic potential of natural products like this compound.
Addressing Compound Solubility and Bioavailability Challenges
The inherent chemical properties of many plant-derived secondary metabolites, including this compound, often lead to challenges in their application, primarily due to low water solubility and subsequent poor bioavailability. mdpi.comnih.gov These factors are critical as they influence the compound's ability to be absorbed and utilized in biological systems. nih.gov The hydrophobicity of essential oil components like this compound can complicate in vitro assays, affecting their partitioning in aqueous media and potentially leading to inaccurate assessments of their biological activities. mdpi.com
Future research must prioritize overcoming these limitations to fully harness the therapeutic and agricultural potential of this compound. Several strategies are being explored to enhance the solubility and bioavailability of hydrophobic compounds. These include the development of novel formulation technologies such as nanoemulsions, liposomes, and solid lipid nanoparticles. Another promising approach is the formation of inclusion complexes with cyclodextrins, which has been shown to significantly increase the water solubility of other hydrophobic molecules. nih.gov Furthermore, the use of co-solvents like dimethyl sulfoxide (DMSO) at non-toxic concentrations in experimental setups can help ensure the compound is available to interact with biological targets.
Rigorous Inclusion of Control Experiments and Dose-Response Curve Validation
To ensure the reliability and reproducibility of research findings on this compound, the rigorous implementation of control experiments and thorough validation of dose-response curves are essential. r-project.org Control experiments are fundamental to differentiate the specific effects of the compound from other variables in an experimental system. This includes the use of both positive and negative controls. For instance, in antimicrobial assays, a known antibiotic like ampicillin (B1664943) would serve as a positive control, while the solvent used to dissolve the this compound (e.g., DMSO) would be the negative control to ensure it has no independent effect. eu-openscreen.eu
Dose-response studies are critical for characterizing the relationship between the concentration of this compound and its biological effect. msdmanuals.com The generation of accurate dose-response curves allows for the determination of key parameters such as the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50), which are crucial for comparing the potency of the compound across different studies and biological systems. r-project.orgeu-openscreen.eu The validation of these curves should involve fitting the data to appropriate mathematical models, such as the four-parameter logistic model, and assessing the quality of the fit using statistical parameters like the R-squared value. eu-openscreen.eucollaborativedrug.com It is also important to define an activity threshold, often based on the standard deviation of the negative control, to confidently identify active concentrations. collaborativedrug.com
Differentiating Between Roles in Plant Defense and Broader Ecological Signaling through Advanced Experimental Designs (e.g., Isotopic Labeling, Transcriptomics, Controlled Field Experiments)
This compound and related monoterpenoids can have multifaceted roles in nature, acting as direct defense compounds against herbivores and pathogens, as well as serving as signals in broader ecological interactions. researchgate.net Distinguishing between these functions requires sophisticated experimental designs that go beyond simple bioassays.
Isotopic Labeling offers a powerful method to trace the metabolic fate of this compound within a plant and its transfer to other organisms. For example, using 14C-labeled precursors can help track the flow of carbon into this compound and its subsequent metabolites in plant-insect interactions, providing direct evidence of its role in defense or signaling. oup.com
Transcriptomics , the study of the complete set of RNA transcripts in a cell or organism, provides a snapshot of gene expression under specific conditions. biochemjournal.com By analyzing the transcriptomes of plants exposed to herbivores or pathogens, researchers can identify genes that are upregulated in response to attack. biochemjournal.comnih.gov If the genes involved in the biosynthesis of this compound, such as isopiperitenone reductase, are upregulated, it provides strong evidence for its role in the plant's defense response. nih.govfrontiersin.org Transcriptomic studies can also shed light on how environmental factors, like light availability, regulate the expression of genes in the monoterpenoid biosynthesis pathway. mdpi.com
Controlled Field Experiments are crucial for understanding the ecological relevance of this compound in a natural setting. These experiments can involve the controlled release of synthetic this compound to observe its effects on herbivore behavior, predator attraction, or pollinator visitation. kyoto-u.ac.jp By manipulating the presence and concentration of the compound in the field, researchers can directly test its role in mediating ecological interactions.
By integrating these advanced experimental approaches, future research can move towards a more comprehensive understanding of the complex roles of this compound in plant biology and ecology.
Q & A
Q. What are the established synthetic pathways for (+)-Isopiperitenone, and how can researchers optimize yield and enantiomeric purity?
this compound is typically synthesized via cyclization of monoterpene precursors or enzymatic oxidation of limonene derivatives. Key optimization strategies include:
- Catalytic conditions : Use of chiral catalysts (e.g., Sharpless epoxidation) to enhance enantioselectivity .
- Solvent systems : Polar aprotic solvents (e.g., DMF) improve reaction rates, while low temperatures reduce racemization .
- Analytical validation : Combine GC-MS for purity assessment and chiral HPLC to quantify enantiomeric excess (EE) ≥98% .
Q. What spectroscopic and chromatographic methods are critical for characterizing this compound?
Structural elucidation relies on:
- NMR : and NMR to confirm bicyclic monoterpene structure and stereochemistry .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula (CHO) and isotopic patterns .
- X-ray crystallography : For absolute configuration determination when novel derivatives are synthesized .
Q. How does this compound interact with biological targets in phytochemical studies?
Preliminary assays include:
- Enzyme inhibition : Testing against acetylcholinesterase (AChE) or antimicrobial targets using microplate readers (IC values) .
- Docking simulations : Molecular modeling (AutoDock Vina) to predict binding affinities with receptor sites (e.g., insect odorant receptors) .
Advanced Research Questions
Q. What experimental designs resolve contradictions in reported bioactivity data for this compound?
Discrepancies in antimicrobial or anti-inflammatory activity often arise from:
- Strain variability : Use standardized microbial strains (ATCC) and minimum inhibitory concentration (MIC) protocols .
- Solubility factors : Employ co-solvents (e.g., DMSO) at non-toxic concentrations (<1% v/v) to ensure compound bioavailability .
- Control experiments : Include positive controls (e.g., ampicillin) and validate via dose-response curves .
Q. How can mechanistic studies differentiate this compound’s role in plant defense from its ecological signaling functions?
Advanced methodologies include:
- Isotopic labeling : -tracing to track metabolite flux in plant-insect systems .
- Transcriptomics : RNA-seq of herbivore-exposed plants to identify genes upregulated by this compound .
- Field experiments : Controlled release of enantiomers to observe predator attraction (e.g., parasitoid wasps) .
Q. What computational approaches validate this compound’s stereochemical stability under varying environmental conditions?
- DFT calculations : Predict thermodynamic stability of enantiomers using Gaussian09 at the B3LYP/6-311+G(d,p) level .
- MD simulations : Analyze conformational changes in aqueous vs. lipid membranes (GROMACS) to assess bioavailability .
Data Analysis and Reproducibility
Q. How should researchers address batch-to-batch variability in this compound samples?
Implement:
- QC protocols : Standardize extraction methods (e.g., Soxhlet vs. supercritical CO) and document retention times .
- Multivariate analysis : PCA of GC-MS datasets to identify outlier batches caused by oxidation or degradation .
Q. What statistical models are appropriate for dose-dependent bioactivity studies of this compound?
- Non-linear regression : Fit IC/EC curves using GraphPad Prism (four-parameter logistic model) .
- ANOVA with post-hoc tests : Compare treatment groups (e.g., Tukey’s HSD for plant growth assays) .
Ethical and Methodological Considerations
Q. How to ensure ethical compliance in this compound research involving animal models?
Follow:
- IACUC guidelines : Justify sample sizes (power analysis) and minimize vertebrate use via in vitro alternatives (e.g., cell cultures) .
- 3Rs framework : Replace, reduce, refine animal testing by prioritizing computational models .
Q. What peer-review criteria prioritize this compound studies for high-impact publication?
Journals emphasize:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
